molecular formula C7H5N3O3 B12825754 6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid

6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B12825754
M. Wt: 179.13 g/mol
InChI Key: VGYRIPWIHWCAPE-UHFFFAOYSA-N
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Description

6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound includes a fused pyrazole and pyridine ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a preformed pyrazole or pyridine, the compound can be synthesized by treating diphenylhydrazone and pyridine with iodine . Another method includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.

    Medicine: It has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

6-Oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid can be compared with other similar compounds in the pyrazolopyridine family, such as:

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

6-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C7H5N3O3/c11-6-4(7(12)13)1-3-2-8-10-5(3)9-6/h1-2H,(H,12,13)(H2,8,9,10,11)

InChI Key

VGYRIPWIHWCAPE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC2=C1C=NN2)C(=O)O

Origin of Product

United States

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